molecular formula C15H20BrN3O3 B3002251 Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate CAS No. 954849-18-4

Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate

Cat. No.: B3002251
CAS No.: 954849-18-4
M. Wt: 370.247
InChI Key: WVUCAUOKVNWSGJ-UHFFFAOYSA-N
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Description

Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate is a useful research compound. Its molecular formula is C15H20BrN3O3 and its molecular weight is 370.247. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity and Plant Growth Regulation

  • Aryl(thio)carbamoyl derivatives of 1- and 1-(2-aminoethyl)-piperazines , which are structurally related to Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate, have been evaluated as potential herbicides and plant growth regulators. These compounds demonstrated significant herbicidal activity against Triticum aestivum, and one particular compound showed cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus (Stoilkova, Yonova, & Ananieva, 2014).

Antimicrobial and Anticancer Properties

  • Carbazole derivatives containing piperazine groups showed significant antibacterial and antifungal activity. Some of these compounds were also active against human breast cancer cell lines (Sharma, Kumar, & Pathak, 2014).

Chemical Synthesis and Structural Analysis

  • A study on Ethyl 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid revealed insights into the conformation of the piperazine ring, which is relevant to the structural understanding of similar compounds (Faizi, Ahmad, & Golenya, 2016).

Properties

IUPAC Name

ethyl 4-[2-(2-bromoanilino)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-2-22-15(21)19-9-7-18(8-10-19)11-14(20)17-13-6-4-3-5-12(13)16/h3-6H,2,7-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUCAUOKVNWSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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